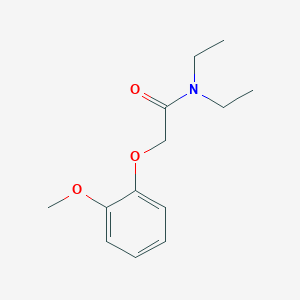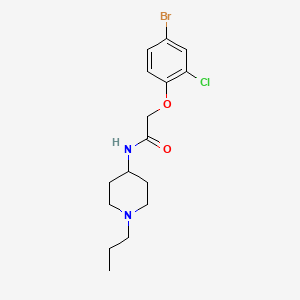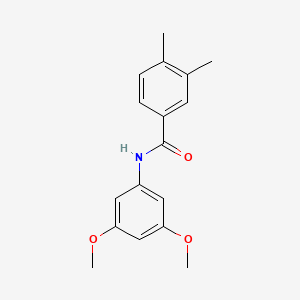
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It has gained significant attention in recent years due to its potential application in the field of medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of COX-2 and the production of pro-inflammatory cytokines. In addition, it has been shown to modulate the activity of the nociceptive pathway, leading to its analgesic properties. Furthermore, 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis and inhibit the proliferation of cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole can exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. In addition, it has been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. Furthermore, 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole has been shown to modulate the activity of the nociceptive pathway, leading to its analgesic properties. Moreover, it has been reported to induce apoptosis and inhibit the proliferation of cancer cells by regulating various signaling pathways.
実験室実験の利点と制限
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. It can be used as a lead compound for the development of new drugs with anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations associated with its use in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its biological activities. In addition, the toxicity and pharmacokinetics of this compound need to be further studied to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and optimize its biological activities. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy. Moreover, the development of new derivatives of this compound with improved properties is another direction for future research. Furthermore, the use of 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole in combination with other drugs for the treatment of various diseases is another area of future research. Finally, the exploration of its potential application in other fields, such as agriculture and material science, is another direction for future research.
合成法
The synthesis of 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 4-propylphenylhydrazine and 3-propyl-2,4-dioxopentanoic acid in the presence of phosphorous oxychloride. Another method involves the reaction of 4-propylphenylhydrazine and 3-propyl-2,4-dioxobutyric acid in the presence of thionyl chloride. Both of these methods result in the formation of 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole in good yields.
科学的研究の応用
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro and in vivo. It has also been reported to possess analgesic properties through the inhibition of the nociceptive pathway. In addition, 3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
IUPAC Name |
3-propyl-5-(4-propylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-5-11-7-9-12(10-8-11)14-15-13(6-4-2)16-17-14/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOZZTTWKFZFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=NO2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)

![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)



![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)
